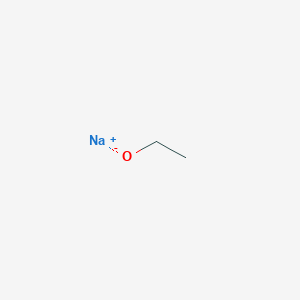

Sodium ethoxide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O.Na/c1-2-3;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRKDTQENPPHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ONa, C2H5NaO | |

| Record name | SODIUM ETHANOLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium ethoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_ethoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027089 | |

| Record name | Ethanol, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid, White or yellowish hygroscopic solid; Decomposed by air and water; [Merck Index] Off-white powder with an odor of alcohol; [MSDSonline], WHITE-TO-YELLOW POWDER. | |

| Record name | Ethanol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium ethanolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ETHANOLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ABSOLUTE ALCOHOL | |

| Record name | SODIUM ETHANOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR YELLOWISH POWDER, WHITE POWDER SOMETIMES HAVING BROWNISH TINGE | |

CAS No. |

141-52-6 | |

| Record name | Sodium ethanolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ETHANOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9504387J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM ETHANOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ETHANOLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0674 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Enduring Potency of Sodium Ethoxide: A Technical Guide to its Basicity and pKa in Diverse Solvent Systems

For Immediate Release

A comprehensive technical guide detailing the fundamental properties of sodium ethoxide, a cornerstone reagent in organic synthesis, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the basicity and the pKa of its conjugate acid, ethanol (B145695), across a spectrum of solvents, supported by quantitative data, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding of its chemical behavior.

Sodium ethoxide (NaOEt) is a powerful and widely utilized strong base in organic chemistry, valued for its efficacy in a variety of reactions including condensations, alkylations, and eliminations.[1][2][3][4][5] Its reactivity, however, is profoundly influenced by the solvent in which it is employed. This guide elucidates the critical interplay between sodium ethoxide and the surrounding solvent environment, a key factor for reaction optimization and control.

Unveiling the Basicity of Sodium Ethoxide

Sodium ethoxide is recognized as a stronger base than sodium hydroxide (B78521).[5] This heightened basicity is attributed to the electron-donating inductive effect of the ethyl group, which increases the electron density on the oxygen atom, making the ethoxide ion a more potent proton acceptor. The basicity of sodium ethoxide is a crucial parameter in predicting its reactivity and selectivity in organic transformations.

The choice of solvent plays a pivotal role in modulating the effective basicity of sodium ethoxide. In protic solvents like ethanol, the ethoxide ion is stabilized through hydrogen bonding, which can temper its basic strength. Conversely, in aprotic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the "naked" ethoxide ion exhibits significantly enhanced basicity due to the lack of hydrogen bonding stabilization.

The pKa of Ethanol: A Tale of Shifting Acidity

The strength of a base is inversely related to the acidity of its conjugate acid. Therefore, understanding the pKa of ethanol in various solvents is paramount to comprehending the basicity of sodium ethoxide. The pKa of an acid is a measure of its tendency to donate a proton, and this value is highly dependent on the solvent's ability to stabilize the resulting conjugate base.

The pKa of ethanol has been determined in several solvents, revealing a dramatic shift in its acidity based on the solvent's properties. This variability underscores the importance of considering the specific reaction medium when evaluating the reactivity of sodium ethoxide.

Quantitative Data on the pKa of Ethanol in Different Solvents

The following table summarizes the reported pKa values for ethanol in a range of common solvents, providing a quantitative basis for comparing its acidity and, by extension, the basicity of the ethoxide ion in these media.

| Solvent | pKa of Ethanol |

| Water (H₂O) | 15.9, 16.0 |

| Dimethyl Sulfoxide (DMSO) | 29.8 |

| Acetonitrile (MeCN) | 29.2 (predicted) |

| Methanol (MeOH) | - |

Note: The pKa values can vary slightly depending on the experimental method and conditions.

The Interplay of Solvent, Basicity, and pKa

The relationship between the solvent, the basicity of sodium ethoxide, and the pKa of ethanol can be visualized as a logical flow. The choice of solvent directly influences the solvation of the ethoxide anion and the ethanol molecule. This, in turn, dictates the equilibrium of the acid-base reaction and thus the effective basicity of the sodium ethoxide.

Caption: Logical relationship between solvent, solvation, acid-base equilibrium, and the resulting basicity and pKa.

Experimental Determination of pKa and Basicity

Accurate determination of pKa and basicity is crucial for quantitative studies in physical organic chemistry and for the precise control of chemical reactions. The following section outlines the principles of common experimental protocols for these measurements.

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining the pKa of an acid. The procedure involves the gradual addition of a standardized titrant (a strong base in the case of determining the pKa of an alcohol) to a solution of the analyte while monitoring the potential difference between a reference electrode and an indicator electrode.

Detailed Methodology for Potentiometric Titration of an Alcohol in a Non-Aqueous Solvent:

-

Instrumentation: A high-impedance potentiometer or a pH meter with a glass electrode and a suitable reference electrode (e.g., Ag/AgCl or calomel) is required. For non-aqueous solvents, a specialized electrode designed for such media is recommended.

-

Solvent and Titrant Selection: The solvent must be able to dissolve the alcohol and the titrant, and it should be inert to both. A common titrant for determining the pKa of alcohols in non-aqueous solvents is a standardized solution of a strong, non-nucleophilic base such as tetrabutylammonium (B224687) hydroxide (TBAH) in a suitable organic solvent.

-

Procedure: a. A known concentration of the alcohol is dissolved in the chosen anhydrous non-aqueous solvent. b. The electrode pair is immersed in the solution, and the initial potential is recorded. c. The standardized titrant is added in small, precise increments. d. After each addition, the solution is stirred to ensure homogeneity, and the potential is allowed to stabilize before being recorded. e. The titration is continued well past the equivalence point.

-

Data Analysis: The equivalence point is determined from the inflection point of the titration curve (a plot of potential versus the volume of titrant added). The pKa can then be calculated from the potential at the half-equivalence point.

Spectrophotometric Methods

UV-Vis spectrophotometry can be employed to determine the pKa of a compound if the acidic and basic forms of the molecule have distinct absorption spectra. For alcohols, this method is often indirect and may involve the use of an indicator.

Detailed Methodology for Spectrophotometric pKa Determination:

-

Instrumentation: A UV-Vis spectrophotometer is required.

-

Procedure: a. A series of buffer solutions with known and varying pH values are prepared in the desired solvent. b. A constant concentration of the alcohol and a suitable indicator are added to each buffer solution. c. The UV-Vis spectrum of each solution is recorded. d. The absorbance at a wavelength where the acidic and basic forms of the indicator have significantly different absorptivities is measured.

-

Data Analysis: The ratio of the concentrations of the acidic and basic forms of the indicator can be determined from the absorbance measurements using the Beer-Lambert law. The pKa is then calculated using the Henderson-Hasselbalch equation.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for pKa determination, as the chemical shifts of nuclei near an acidic proton can be sensitive to the protonation state of the molecule.

Detailed Methodology for pKa Determination by NMR Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer is required.

-

Procedure: a. A series of solutions of the alcohol in the chosen deuterated solvent are prepared, each with a different and known pH (or pD). b. The ¹H or ¹³C NMR spectrum of each solution is recorded. c. The chemical shift of a nucleus sensitive to the deprotonation of the hydroxyl group is measured for each sample.

-

Data Analysis: A plot of the chemical shift versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the alcohol.

Conclusion

This technical guide provides a foundational understanding of the basicity of sodium ethoxide and the pKa of its conjugate acid, ethanol, in various solvent environments. The provided quantitative data, experimental methodologies, and logical visualizations are intended to empower researchers and professionals in the chemical sciences to make more informed decisions in the design and execution of organic reactions, ultimately leading to improved efficiency, selectivity, and yield. A thorough comprehension of these fundamental principles is indispensable for the successful application of this versatile and powerful reagent.

References

An In-depth Technical Guide to the Nucleophilicity of Sodium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium ethoxide (NaOEt) is a potent nucleophile and a strong base that holds a significant position in the toolkit of synthetic organic chemists. Its utility in forming carbon-carbon and carbon-heteroatom bonds is fundamental to the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates. This technical guide provides a comprehensive overview of the nucleophilic properties of sodium ethoxide, detailing the intrinsic and extrinsic factors that govern its reactivity. Key applications, including the Williamson ether synthesis and the Claisen condensation, are discussed in depth, with a focus on their reaction mechanisms. This document also presents quantitative data to contextualize the nucleophilicity of ethoxide and provides detailed experimental protocols for its principal reactions.

Introduction

Sodium ethoxide, the sodium salt of ethanol (B145695), is a white to yellowish hygroscopic powder that is highly soluble in polar solvents like ethanol.[1] It is a strong, nucleophilic base widely employed in organic synthesis.[2] Its reactivity stems from the high electron density on the oxygen atom of the ethoxide anion (CH₃CH₂O⁻), making it an excellent electron pair donor to electrophilic centers. The dual nature of sodium ethoxide as both a strong base and a potent nucleophile allows it to participate in a variety of reactions, including nucleophilic substitutions and base-mediated condensations.[3] A thorough understanding of its reactivity is paramount for researchers and professionals in drug development for the rational design of synthetic routes and the optimization of reaction conditions.

Physicochemical Properties and Basicity

The nucleophilicity of sodium ethoxide is intrinsically linked to its basicity. The strength of a base is quantified by the pKa of its conjugate acid. For sodium ethoxide, the conjugate acid is ethanol (CH₃CH₂OH), which has a pKa of approximately 16.[2] This relatively high pKa value indicates that ethanol is a weak acid, and consequently, its conjugate base, the ethoxide ion, is a strong base. This strong basic character is a key determinant of its high nucleophilicity.

Quantitative Analysis of Nucleophilicity

The nucleophilicity of a species is a kinetic phenomenon, defined by the rate at which it attacks an electrophilic carbon atom. While basicity is a thermodynamic property, a strong correlation often exists between the two. The following table provides a comparative overview of the nucleophilicity of the ethoxide ion in relation to other common nucleophiles.

| Nucleophile | Solvent | Substrate | Relative Rate |

| CH₃S⁻ | CH₃OH | CH₃I | 6,700,000 |

| I⁻ | CH₃OH | CH₃I | 100,000 |

| CN⁻ | CH₃OH | CH₃I | 100,000 |

| CH₃CH₂O⁻ | CH₃CH₂OH | CH₃I | 25,000 |

| N₃⁻ | CH₃OH | CH₃I | 16,000 |

| Br⁻ | CH₃OH | CH₃I | 8,000 |

| CH₃COO⁻ | CH₃OH | CH₃I | 500 |

| Cl⁻ | CH₃OH | CH₃I | 400 |

This table presents a qualitative comparison of nucleophilicity based on relative reaction rates with methyl iodide in methanol. The data for ethoxide is in its parent solvent, ethanol.

The reactivity of sodium ethoxide in Sₙ2 reactions is highly dependent on the structure of the alkyl halide. The following table illustrates the relative rates of reaction for sodium ethoxide with different types of alkyl halides.

| Alkyl Halide | Structure | Relative Rate (Sₙ2 with NaOEt) | Major Reaction Pathway(s) |

| Methyl Halide | CH₃-X | Very Fast | Sₙ2 |

| Primary Alkyl Halide | R-CH₂-X | Fast | Sₙ2 (major), E2 (minor) |

| Secondary Alkyl Halide | R₂CH-X | Slow | E2 (major), Sₙ2 (minor) |

| Tertiary Alkyl Halide | R₃C-X | Very Slow/No Sₙ2 | E2 |

Factors Influencing the Nucleophilicity of Sodium Ethoxide

Several factors modulate the nucleophilic character and reactivity of sodium ethoxide in a given reaction.

Steric Hindrance

The steric bulk of both the nucleophile and the electrophile significantly impacts the rate of nucleophilic substitution. While the ethoxide ion itself is not considered to be sterically bulky, its access to the electrophilic center can be impeded by bulky groups on the substrate.[4] For instance, the rate of Sₙ2 reactions with sodium ethoxide decreases dramatically when moving from primary to secondary and tertiary alkyl halides, with elimination (E2) becoming the predominant pathway for more hindered substrates.[4]

Solvent Effects

The choice of solvent plays a critical role in modulating the nucleophilicity of the ethoxide ion.

-

Protic Solvents: In protic solvents, such as ethanol, the ethoxide ion is solvated through hydrogen bonding. This "cage" of solvent molecules around the nucleophile stabilizes it and slightly reduces its reactivity. However, using the conjugate acid of the alkoxide as the solvent (e.g., ethanol for sodium ethoxide) is common practice in reactions like the Williamson ether synthesis to prevent transesterification.[5]

-

Aprotic Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), do not engage in hydrogen bonding with the ethoxide ion. This leaves the nucleophile "naked" and more reactive, leading to a significant increase in the rate of Sₙ2 reactions.[6]

Nature of the Leaving Group

For nucleophilic substitution reactions to proceed efficiently, a good leaving group is required. The leaving group's ability to stabilize the negative charge it acquires upon departure is crucial. For halide leaving groups, the reactivity order is I⁻ > Br⁻ > Cl⁻ > F⁻.

Key Applications in Organic Synthesis

Sodium ethoxide is a workhorse reagent in organic synthesis, primarily utilized in the Williamson ether synthesis and the Claisen condensation.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[7][8]

The reaction proceeds via a backside attack of the ethoxide nucleophile on the electrophilic carbon of the alkyl halide, leading to an inversion of stereochemistry if the carbon is chiral.

Caption: Williamson Ether Synthesis Mechanism.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl bromide

-

Anhydrous diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas; therefore, it must be performed in a well-ventilated fume hood. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.[9]

-

Reaction with Ethyl Bromide: Once the sodium ethoxide solution has cooled to room temperature, add ethyl bromide dropwise from the dropping funnel with continuous stirring.[10]

-

Reflux: After the addition is complete, gently heat the reaction mixture to reflux using a heating mantle for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain crude diethyl ether. The product can be further purified by fractional distillation.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, such as sodium ethoxide, to form a β-keto ester.[11]

The reaction is initiated by the deprotonation of the α-carbon of an ester by sodium ethoxide to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second ester molecule.

Caption: Claisen Condensation Mechanism.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl acetate (B1210297) (anhydrous)

-

Acetic acid (for neutralization)

-

Chloroform (for extraction)

-

Saturated sodium chloride solution

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle (oil bath)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a reflux condenser and a mechanical stirrer, place ethyl acetate, ethanol, and freshly cut sodium metal.

-

Reflux: Heat the mixture to reflux at approximately 82°C for 2-3 hours using an oil bath.

-

Cooling and Neutralization: After the reflux period, cool the reaction mixture in an ice bath. Neutralize the mixture by the slow addition of acetic acid.

-

Extraction and Salting Out: Transfer the neutralized mixture to a separatory funnel. Extract the product with chloroform. To aid in the separation of the layers, add a saturated sodium chloride solution (salting out).

-

Isolation and Purification: Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent by distillation. The crude ethyl acetoacetate (B1235776) can be purified by vacuum distillation.

Conclusion

Sodium ethoxide is an indispensable reagent in organic synthesis, valued for its strong basicity and nucleophilicity. Its reactivity is governed by a predictable set of factors, including steric hindrance, solvent, and the nature of the electrophile and leaving group. A comprehensive understanding of these principles is essential for its effective application in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The detailed mechanisms and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to leverage the synthetic potential of sodium ethoxide.

References

- 1. US2843623A - Production of ethyl acetoacetate - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. byjus.com [byjus.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. How can diethyl ether be prepared from sodium ethoxide (C₂H₅ONa)? | Filo [askfilo.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. pubs.aip.org [pubs.aip.org]

Synthesis of Anhydrous Sodium Ethoxide: A Technical Guide for Researchers

[Whitepaper]

For Immediate Release

Abstract

Sodium ethoxide (NaOEt) is a strong base with critical applications in organic synthesis, particularly in pharmaceutical and drug development. Its efficacy is highly dependent on its anhydrous state, as it readily hydrolyzes in the presence of moisture. This technical guide provides an in-depth overview of the primary methods for synthesizing anhydrous sodium ethoxide for research purposes. It includes detailed experimental protocols, a comparative analysis of synthesis methods, and safety and handling guidelines. This document is intended for researchers, scientists, and professionals in drug development who require high-purity sodium ethoxide for their work.

Introduction

Sodium ethoxide, with the chemical formula C₂H₅ONa, is a white to yellowish hygroscopic powder that is highly soluble in polar solvents like ethanol (B145695).[1][2] It is a potent nucleophile and a strong base commonly employed in various organic reactions, including Claisen condensations, malonic ester syntheses, and transesterification reactions.[2][3] The presence of water can lead to the formation of sodium hydroxide (B78521), which can interfere with or alter the course of these reactions, making the synthesis of anhydrous sodium ethoxide a critical step for reproducible and high-yielding synthetic procedures.[1][2] This guide details the most common and effective methods for its preparation in a research laboratory setting.

Comparative Analysis of Synthesis Methods

The two primary methods for synthesizing sodium ethoxide are the reaction of sodium metal with absolute ethanol and the reaction of sodium hydroxide with ethanol. The choice of method often depends on the required purity, scale, and available starting materials.

| Method | Typical Yield | Reported Purity | Key Advantages | Key Disadvantages |

| Sodium Metal and Absolute Ethanol | > 94%[4] | High purity, suitable for moisture-sensitive reactions.[5] | - High purity product. - Relatively straightforward procedure. | - Use of hazardous sodium metal. - Requires strictly anhydrous conditions. |

| Sodium Hydroxide and Ethanol | ~88.5% molar conversion[6] | Lower purity, may contain unreacted NaOH.[1][2] | - Avoids the use of sodium metal. - Cheaper starting materials. | - Incomplete conversion.[1][2] - Product is often contaminated with NaOH.[1] |

Experimental Protocols

Method 1: Synthesis from Sodium Metal and Absolute Ethanol

This is the most common and reliable method for preparing high-purity, anhydrous sodium ethoxide.[7] The reaction is vigorous and exothermic, requiring careful control of the addition of sodium to ethanol.

Reaction: 2 Na + 2 CH₃CH₂OH → 2 CH₃CH₂ONa + H₂

Materials:

-

Freshly cut sodium metal

-

Absolute ethanol (anhydrous)

-

An inert solvent such as toluene (B28343) or xylene (optional, for precipitation)

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel (if adding ethanol to sodium)

-

Stirring apparatus

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Apparatus: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude atmospheric moisture.

-

Reaction Setup: A three-necked flask is equipped with a reflux condenser (topped with a drying tube), a mechanical stirrer, and a means for adding the reactants. It is advantageous to pass a slow stream of dry nitrogen into the flask during the reaction.[8]

-

Reactant Addition:

-

Adding Sodium to Ethanol: Slowly and carefully add small pieces of freshly cut sodium metal to a stirred solution of absolute ethanol in the reaction flask. The reaction is exothermic and will cause the ethanol to reflux.[8] The rate of addition should be controlled to maintain a steady reflux.

-

Adding Ethanol to Sodium: Alternatively, place sodium metal (optionally as a fine powder dispersed in xylene) in the flask and slowly add absolute ethanol from a dropping funnel.[8] This method can offer better control over the reaction rate.

-

-

Completion of Reaction: After all the sodium has been added, the mixture is gently heated to ensure the complete reaction of any remaining sodium metal. This process typically takes 2-3 hours.[8]

-

Isolation of Sodium Ethoxide:

-

As a solution: The resulting solution of sodium ethoxide in ethanol can be used directly for many applications.

-

As a solid: To obtain solid sodium ethoxide, the excess ethanol is removed by distillation under reduced pressure.[9] The final traces of ethanol may require heating up to 200°C in a current of hydrogen to be completely removed.[8] Alternatively, if the reaction is performed in a non-polar solvent like xylene, the sodium ethoxide will precipitate as a snow-white solid.[8]

-

Method 2: Synthesis from Sodium Hydroxide and Ethanol

This method is an alternative that avoids the use of hazardous sodium metal but generally results in a less pure product due to an unfavorable equilibrium.[1][2]

Reaction: NaOH + CH₃CH₂OH ⇌ CH₃CH₂ONa + H₂O

Materials:

-

Sodium hydroxide (pellets or flakes)

-

Anhydrous ethanol

-

Molecular sieves (e.g., 4Å)

-

Anhydrous acetone (B3395972) (for purification)

-

Reaction flask with a reflux condenser and drying tube

-

Stirring apparatus

Procedure:

-

Reaction Setup: A flask is charged with anhydrous ethanol and sodium hydroxide.

-

Equilibrium Shift: To drive the equilibrium towards the formation of sodium ethoxide, the water generated must be removed. This can be achieved by adding molecular sieves to the reaction mixture.[1]

-

Reaction: The mixture is stirred at room temperature or gently refluxed. A study has shown a molar conversion of 88.49% after 3 hours and 25 minutes at ambient temperature.[6]

-

Purification by Precipitation: The resulting sodium ethoxide can be purified by precipitation from the ethanolic solution by adding anhydrous acetone.[1] The precipitated solid is then filtered under an inert atmosphere and dried.

Visualization of Processes

Synthesis Pathway of Sodium Ethoxide from Sodium Metal

References

- 1. The Preparation of Sodium Ethoxide_Chemicalbook [chemicalbook.com]

- 2. Sodium ethoxide - Wikipedia [en.wikipedia.org]

- 3. Sodium ethoxide | 141-52-6 [chemicalbook.com]

- 4. CN105294399A - Preparation method of sodium ethoxide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Sodium Ethoxide Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. Sodium Ethoxide | Reagent for Organic Synthesis [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Solid Sodium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of solid sodium ethoxide. It is designed to be a valuable resource for professionals in research and development, particularly within the pharmaceutical and chemical industries, where sodium ethoxide is frequently used as a strong base. This document consolidates available quantitative data, outlines detailed experimental protocols for thermal analysis, and presents a proposed decomposition pathway.

Introduction

Sodium ethoxide (C₂H₅ONa) is a white to yellowish hygroscopic powder widely employed as a strong base in organic synthesis, including in the production of pharmaceuticals and dyes.[1] Despite its utility, sodium ethoxide is known for its instability, particularly its reactivity with water and carbon dioxide in the air, which can lead to sample degradation over time.[2][3] Understanding its thermal stability and decomposition characteristics is crucial for safe handling, storage, and application in thermally sensitive processes.

This guide focuses on the thermal decomposition of solid sodium ethoxide in an inert atmosphere, a critical consideration for its use in controlled reaction environments.

Thermal Decomposition Data

The thermal decomposition of solid sodium ethoxide has been investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The key quantitative data from these studies are summarized below.

Table 1: Thermal Decomposition Parameters for Solid Sodium Ethoxide

| Parameter | Value | Technique | Reference |

| Decomposition Onset Temperature | 573 K (300 °C) | TGA-MS | [2] |

| Activation Energy (Ea) | 150.84 ± 5.32 kJ mol⁻¹ | TGA-MS | [2] |

Table 2: Decomposition Products of Solid Sodium Ethoxide

| Product Type | Identified Products | Analysis Method | Reference |

| Gaseous Products | Ethene (major), Ethane (minor), Propene (minor), Butene (minor) | Mass Spectrometry (MS) | [2] |

| Solid Residue | Sodium Carbonate (Na₂CO₃), Sodium Hydroxide (B78521) (NaOH), Amorphous Carbon (C) | XRD, IR, AES, CHNS Analyzer, Volumetric Estimation | [2] |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal properties of air- and moisture-sensitive materials like sodium ethoxide. The following sections describe best-practice methodologies for TGA-MS and DSC analysis.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

TGA-MS is a powerful technique for determining the thermal stability and identifying the gaseous decomposition products of a material.

Objective: To determine the decomposition temperature and identify the evolved gases during the thermal decomposition of solid sodium ethoxide.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).

Methodology:

-

Sample Preparation: Due to the hygroscopic and air-sensitive nature of sodium ethoxide, all sample handling should be performed in an inert atmosphere (e.g., an argon-filled glovebox).

-

Crucible Selection: Use an inert crucible, such as alumina (B75360) (Al₂O₃).

-

Sample Loading: Place a small amount of the solid sodium ethoxide sample (typically 5-10 mg) into the crucible.

-

TGA Program:

-

Purge Gas: High-purity inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Heating Program:

-

Equilibrate at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled linear rate (e.g., 10 °C/min) to a final temperature well above the decomposition point (e.g., 800 °C).

-

-

-

MS Analysis:

-

The evolved gases from the TGA are transferred to the mass spectrometer via a heated transfer line (e.g., maintained at 200-250 °C to prevent condensation).

-

The mass spectrometer should be set to scan a mass-to-charge (m/z) ratio range relevant to the expected decomposition products (e.g., m/z 10-100).

-

-

Data Analysis:

-

The TGA data will provide a plot of mass loss versus temperature. The onset of decomposition is determined from this curve.

-

The MS data will provide mass spectra of the evolved gases at different temperatures, allowing for their identification.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the enthalpy changes associated with the thermal decomposition of solid sodium ethoxide.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: As with TGA-MS, all sample handling must be conducted in an inert atmosphere.

-

Crucible Selection: Use hermetically sealed aluminum or gold-plated crucibles to prevent reaction with atmospheric moisture and to contain any evolved gases during the initial stages of decomposition.

-

Sample Loading: Place a small, accurately weighed sample (typically 2-5 mg) into the crucible and seal it.

-

DSC Program:

-

Purge Gas: Inert gas (e.g., argon or nitrogen) at a constant flow rate.

-

Reference: An empty, sealed crucible of the same type as the sample crucible.

-

Heating Program:

-

Equilibrate at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled linear rate (e.g., 10 °C/min) through the decomposition region.

-

-

-

Data Analysis: The DSC thermogram will show exothermic or endothermic peaks corresponding to thermal events. The area under these peaks can be integrated to determine the enthalpy of these transitions.

Visualizations

Experimental Workflow for TGA-MS Analysis

The following diagram illustrates the workflow for the TGA-MS analysis of solid sodium ethoxide.

Proposed Thermal Decomposition Pathway of Solid Sodium Ethoxide

Based on the identified decomposition products, a plausible thermal decomposition pathway for solid sodium ethoxide in an inert atmosphere is proposed. The reaction is complex and likely involves multiple steps.

Pathway Description:

-

Primary Decomposition: Upon heating, sodium ethoxide is proposed to undergo an initial decomposition to form ethene and sodium hydroxide.[2] This is the main pathway for the formation of the major gaseous product.

-

Secondary Reactions:

-

At elevated temperatures, the highly reactive ethene can undergo further reactions such as polymerization and carbonization to form amorphous carbon and other minor hydrocarbon products.[2]

-

Sodium hydroxide can react with carbon dioxide, which may be formed from the disproportionation of intermediates at high temperatures, to produce sodium carbonate and water.[2]

-

Conclusion

The thermal stability of solid sodium ethoxide is a critical parameter for its safe and effective use in chemical synthesis. The onset of decomposition occurs at approximately 300 °C, leading to the formation of ethene as the primary gaseous product and a solid residue of sodium carbonate, sodium hydroxide, and amorphous carbon.[2] The provided experimental protocols offer a framework for the reliable characterization of the thermal properties of sodium ethoxide and other air-sensitive reagents. The proposed decomposition pathway provides a logical model for understanding the degradation process. This information is vital for process optimization, safety assessments, and ensuring the quality and reproducibility of chemical reactions involving this important reagent.

References

Solubility of Sodium Ethoxide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of sodium ethoxide in common organic solvents, targeting researchers, scientists, and professionals in drug development. The document outlines available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination of this air-sensitive compound, and illustrates the key factors influencing its solubility.

Introduction

Sodium ethoxide (NaOEt) is a strong base widely employed in organic synthesis, particularly in condensation and alkylation reactions. Its efficacy is often dependent on its solubility in the reaction medium. Understanding the solubility of sodium ethoxide in various organic solvents is therefore critical for reaction optimization, process development, and safety. This guide aims to provide a detailed resource on this topic.

Quantitative and Qualitative Solubility Data

The solubility of sodium ethoxide is significantly influenced by the nature of the solvent, particularly its polarity and ability to solvate the sodium cation. While quantitative data is limited in publicly available literature, a combination of quantitative values and qualitative descriptions provides a useful framework for solvent selection.

Table 1: Solubility of Sodium Ethoxide in Various Solvents

| Solvent | Chemical Formula | Type | Solubility (at 20°C) | Molar Solubility (mol/L) |

| Ethanol (B145695) | C₂H₅OH | Protic Polar | 27.9 g / 100 g solvent | ~4.7 M |

| Methanol | CH₃OH | Protic Polar | Soluble[1][2][3][4][5][6][7] | Data not available |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic Polar | Very Soluble[8] | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic Polar | Data not available | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic Polar | Data not available | Data not available |

| Diethyl Ether | (C₂H₅)₂O | Aprotic Nonpolar | Data not available | Data not available |

| Toluene | C₇H₈ | Aprotic Nonpolar | Data not available | Data not available |

| Benzene | C₆H₆ | Aprotic Nonpolar | Insoluble[4][9] | Data not available |

| Hexane | C₆H₁₄ | Aprotic Nonpolar | Insoluble | Data not available |

| Chloroform | CHCl₃ | Aprotic Polar | Very Slightly Soluble[8] | Data not available |

| Glacial Acetic Acid | CH₃COOH | Protic Polar | Sparingly Soluble[8] | Data not available |

| Water | H₂O | Protic Polar | Reacts Violently | Decomposes |

Note: The solubility in ethanol was found to be 27.9 g per 100 g of solvent at 20°C. Other entries are based on qualitative descriptions from various sources. "Data not available" indicates that no specific quantitative or qualitative information was found in the searched literature. The molar solubility for ethanol is an approximation based on the density of ethanol at 20°C.

Factors Influencing Solubility

The solubility of sodium ethoxide is governed by several key factors, primarily related to the solvent's properties. The interplay of these factors determines the extent to which sodium ethoxide will dissolve.

Caption: Logical relationship between key solvent properties and the solubility of sodium ethoxide.

Experimental Protocol for Determining Solubility of Sodium Ethoxide

Due to the air- and moisture-sensitive nature of sodium ethoxide, its solubility determination requires careful handling under an inert atmosphere. The following protocol is based on the equilibrium shake-flask method, adapted for air-sensitive compounds.

Materials and Equipment

-

Sodium Ethoxide: High purity, stored under an inert atmosphere.

-

Anhydrous Solvents: HPLC grade, thoroughly dried and deoxygenated.

-

Inert Gas: Argon or Nitrogen (99.999% purity).

-

Schlenk Line or Glovebox: For handling air-sensitive materials.

-

Glassware: Schlenk flasks, graduated cylinders, volumetric flasks (all oven-dried and cooled under vacuum).

-

Magnetic Stirrer and Stir Bars.

-

Constant Temperature Bath.

-

Gas-tight Syringes and Needles.

-

Syringe Filters: 0.45 µm, PTFE or other solvent-compatible material.

-

Analytical Balance.

-

Titration Apparatus or other suitable analytical instrument (e.g., ICP-OES for sodium analysis).

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the solubility of sodium ethoxide.

Caption: Step-by-step workflow for the experimental determination of sodium ethoxide solubility.

Detailed Procedure

-

Preparation: All glassware should be oven-dried at >120°C for at least 4 hours and then cooled under a high vacuum on a Schlenk line. Solvents must be freshly dried and deoxygenated by standard laboratory procedures (e.g., distillation from a suitable drying agent or passing through a solvent purification system) and stored over molecular sieves under an inert atmosphere.

-

Sample Preparation: In a glovebox or under a positive pressure of inert gas, add an excess amount of sodium ethoxide to a pre-weighed Schlenk flask. The exact amount will depend on the expected solubility. A significant excess is crucial to ensure saturation.

-

Solvent Addition: Transfer a known volume of the anhydrous, deoxygenated solvent to the Schlenk flask containing the sodium ethoxide using a cannula or a gas-tight syringe.

-

Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 20°C). Stir the suspension vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, stop the stirring and allow the undissolved solid to settle completely. This can be accelerated by centrifugation of the sealed Schlenk flask if appropriate.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a syringe filter. It is critical to avoid transferring any solid particles.

-

Analysis: The concentration of sodium ethoxide in the collected sample can be determined by a suitable analytical method. A common and reliable method is acid-base titration.

-

Immediately transfer the collected sample into a known excess of standardized aqueous acid (e.g., HCl).

-

Back-titrate the excess acid with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator (e.g., phenolphthalein).

-

Alternatively, the sodium concentration can be determined by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) after appropriate dilution.

-

-

Calculation: From the determined concentration and the volume of the solvent, calculate the solubility of sodium ethoxide in the chosen solvent at the specified temperature. Express the results in appropriate units (e.g., g/100 mL, mol/L).

Safety Precautions

Sodium ethoxide is a corrosive, flammable, and moisture-sensitive substance. All handling should be performed by trained personnel in a controlled environment (glovebox or Schlenk line) with appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves. Contact with water or moisture must be strictly avoided as it leads to a highly exothermic reaction, producing flammable ethanol vapor and corrosive sodium hydroxide.

Conclusion

This technical guide provides a summary of the known solubility of sodium ethoxide in common organic solvents and a detailed protocol for its experimental determination. The provided information is essential for chemists and chemical engineers working with this important reagent, enabling better solvent selection, reaction optimization, and safer handling practices. Further research to quantify the solubility of sodium ethoxide in a wider range of organic solvents would be a valuable contribution to the field.

References

- 1. Sodium ethoxide CAS#: 141-52-6 [m.chemicalbook.com]

- 2. Sodium ethoxide | 141-52-6 [chemicalbook.com]

- 3. 141-52-6 CAS MSDS (Sodium ethoxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Liquid Sodium Ethoxide -SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]

- 5. Sodium ethoxide - Wikipedia [en.wikipedia.org]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. Sodium Ethoxide Solution 20% [haolonger.com]

The Role of Sodium Ethoxide as a Strong Base in Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium ethoxide (NaOEt) is a potent and versatile strong base frequently employed in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its utility stems from its ability to efficiently deprotonate a wide range of carbon and heteroatom acids, facilitating numerous bond-forming reactions. This technical guide provides a comprehensive overview of the core applications of sodium ethoxide, focusing on its role in key organic transformations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Properties and Basicity

Sodium ethoxide is the sodium salt of ethanol (B145695) and is commercially available as a white to yellowish powder or as a solution in ethanol. It is highly reactive and hygroscopic, readily hydrolyzing in the presence of water to form sodium hydroxide (B78521) and ethanol. Therefore, anhydrous conditions are crucial for most of its applications in organic synthesis.

The basicity of an alkoxide is inversely related to the acidity of its conjugate acid (the corresponding alcohol). Ethanol has a pKa of approximately 16, making sodium ethoxide a significantly stronger base than hydroxides (the conjugate acid of water, pKa ≈ 15.7). This enhanced basicity allows for the deprotonation of less acidic protons, which is critical for the formation of carbanions and other nucleophilic species.

Table 1: Comparison of pKa Values of Common Bases and Their Conjugate Acids

| Base | Formula | Conjugate Acid | pKa of Conjugate Acid |

| Sodium Ethoxide | NaOCH₂CH₃ | Ethanol (CH₃CH₂OH) | ~16 [1][2] |

| Sodium Methoxide | NaOCH₃ | Methanol (CH₃OH) | ~15.5 |

| Potassium tert-Butoxide | KOC(CH₃)₃ | tert-Butanol ((CH₃)₃COH) | ~18 |

| Sodium Hydroxide | NaOH | Water (H₂O) | ~15.7[2] |

| Sodium Amide | NaNH₂ | Ammonia (NH₃) | ~38 |

| Lithium Diisopropylamide (LDA) | LiN(CH(CH₃)₂)₂ | Diisopropylamine ((CH(CH₃)₂)₂NH) | ~36 |

Key Applications in Organic Synthesis

Sodium ethoxide is a reagent of choice for several pivotal reactions in organic chemistry, including condensation, ether synthesis, and elimination reactions.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. Sodium ethoxide is a classic base for this transformation, where it deprotonates the α-carbon of an ester to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second ester molecule, leading to the formation of a β-keto ester.[3][4][5]

Workflow for Claisen Condensation:

Caption: Workflow of the Claisen condensation reaction.

Table 2: Representative Yields for Claisen Condensation using Sodium Ethoxide

| Ester Substrate | Product | Yield (%) |

| Ethyl acetate (B1210297) | Ethyl acetoacetate (B1235776) | 75-80% |

| Ethyl propanoate | Ethyl 2-methyl-3-oxopentanoate | ~70% |

| Ethyl isovalerate | Ethyl 2-isopropyl-3-oxo-4-methylpentanoate | ~65% |

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction involves the Sₙ2 reaction of a sodium alkoxide with a primary alkyl halide.[6][7][8][9] Sodium ethoxide can be used to deprotonate an alcohol to form the corresponding alkoxide in situ, or it can be used directly as the nucleophile to react with an alkyl halide to form an ethyl ether.

Signaling Pathway for Williamson Ether Synthesis:

Caption: Sₙ2 mechanism of the Williamson ether synthesis.

Table 3: Representative Yields for Williamson Ether Synthesis using Sodium Ethoxide

| Alcohol/Phenol | Alkyl Halide | Product | Yield (%) |

| Ethanol | Ethyl bromide | Diethyl ether | 90-95% |

| Phenol | Ethyl iodide | Phenetole | ~85% |

| 1-Butanol | Ethyl bromide | 1-Ethoxybutane | ~80% |

Dieckmann Condensation

The Dieckmann condensation is an intramolecular version of the Claisen condensation. It is used to prepare cyclic β-keto esters from dicarboxylic acid esters.[1][2] Sodium ethoxide is a commonly used base to effect this cyclization, particularly for the formation of 5- and 6-membered rings.[10][11][12]

Logical Relationship in Dieckmann Condensation:

Caption: Logical flow of the Dieckmann condensation.

Table 4: Representative Yields for Dieckmann Condensation using Sodium Ethoxide

| Diester Substrate | Product | Yield (%) |

| Diethyl adipate | 2-Ethoxycarbonylcyclopentanone | 80-85%[10] |

| Diethyl pimelate | 2-Ethoxycarbonylcyclohexanone | 75-80% |

Dehydrohalogenation (E2 Elimination)

Sodium ethoxide is a strong, non-bulky base, which makes it suitable for promoting E2 (bimolecular elimination) reactions of alkyl halides to form alkenes. The reaction proceeds via a concerted mechanism where the base abstracts a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously, forming a double bond. According to Zaitsev's rule, when multiple β-hydrogens are available, the more substituted (more stable) alkene is generally the major product.[13][14]

Experimental Workflow for E2 Elimination:

Caption: Concerted mechanism of an E2 elimination reaction.

Table 5: Product Distribution in E2 Elimination with Sodium Ethoxide

| Alkyl Halide | Major Alkene Product | Minor Alkene Product | Major:Minor Ratio |

| 2-Bromobutane | 2-Butene (cis and trans) | 1-Butene | ~4:1 |

| 2-Bromo-2-methylbutane | 2-Methyl-2-butene | 2-Methyl-1-butene | ~3:1 |

| 1-Bromobutane | 1-Butene | - | >99% |

Detailed Experimental Protocols

Synthesis of Ethyl Acetoacetate via Claisen Condensation

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl acetate (dried over anhydrous CaCl₂)

-

Acetic acid

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place freshly cut sodium metal (1 equivalent) in anhydrous ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.

-

Reaction: Once all the sodium has reacted to form a clear solution of sodium ethoxide, cool the flask in an ice bath. Add dry ethyl acetate (2.5 equivalents) dropwise with stirring.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and acetic acid (to neutralize the excess base). Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude ethyl acetoacetate is then purified by fractional distillation under reduced pressure.[15][16]

Product Characterization:

-

Boiling Point: 181 °C at 760 mmHg.

-

¹H NMR (CDCl₃): δ 1.28 (t, 3H), 2.27 (s, 3H), 3.45 (s, 2H), 4.19 (q, 2H).[17][18]

-

¹³C NMR (CDCl₃): δ 14.1, 30.1, 50.2, 61.4, 167.2, 200.8.[18]

-

IR (neat): 1745 cm⁻¹ (ester C=O), 1720 cm⁻¹ (ketone C=O).

Synthesis of Diethyl Ether via Williamson Ether Synthesis

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl bromide

-

Water

-

Anhydrous calcium chloride

Procedure:

-

Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in absolute ethanol as described in section 3.1.

-

Reaction: To the stirred solution of sodium ethoxide, add ethyl bromide (1 equivalent) dropwise at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, continue to heat the mixture under reflux for 1-2 hours.

-

Work-up: Cool the reaction mixture and pour it into water. Separate the upper organic layer (diethyl ether).

-

Purification: Wash the organic layer with water, then dry it over anhydrous calcium chloride. Purify the crude diethyl ether by simple distillation, collecting the fraction boiling at 34-35 °C.[19][20][21][22]

Product Characterization:

-

Boiling Point: 34.6 °C.

-

¹H NMR (CDCl₃): δ 1.22 (t, 6H), 3.48 (q, 4H).

-

¹³C NMR (CDCl₃): δ 15.4, 65.9.

-

IR (gas): 2977, 2870 (C-H stretch), 1123 (C-O stretch) cm⁻¹.[23][24][25]

-

MS (EI): m/z (%) 74 (M⁺, 20), 59 (100), 45 (30), 31 (50).

Safety and Handling

Sodium ethoxide is a corrosive and flammable solid. It reacts violently with water and is harmful if swallowed or inhaled.[17][21][26]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.[27]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Small spills can be cautiously neutralized by slow addition to a large volume of alcohol, followed by dilution with water.

Conclusion

Sodium ethoxide's strong basicity and nucleophilicity make it an indispensable tool in modern organic synthesis. Its application in fundamental reactions such as the Claisen condensation, Williamson ether synthesis, and Dieckmann condensation allows for the efficient construction of complex molecular architectures, which is of paramount importance in the fields of pharmaceutical development and materials science. A thorough understanding of its reactivity, coupled with careful handling and optimization of reaction conditions, enables researchers to harness the full potential of this versatile reagent.

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. byjus.com [byjus.com]

- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 10. grokipedia.com [grokipedia.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Dieckmann Condensation [organic-chemistry.org]

- 13. orgosolver.com [orgosolver.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. US2900311A - Purification of acetoacetic esters by distillation - Google Patents [patents.google.com]

- 16. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 17. Ethyl acetoacetate(141-97-9) 1H NMR spectrum [chemicalbook.com]

- 18. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Diethyl ether(60-29-7) IR Spectrum [chemicalbook.com]

- 25. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 26. US2050600A - Production and purification of diethyl ether - Google Patents [patents.google.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

Formation of Sodium Ethoxide from Sodium and Ethanol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of sodium ethoxide from the reaction of sodium metal with ethanol (B145695). It is intended for researchers, scientists, and professionals in drug development who utilize this common and potent alkoxide base in organic synthesis. This document details the underlying reaction mechanism, experimental protocols, quantitative data, and critical safety considerations.

Reaction Mechanism and Energetics

The reaction of metallic sodium with ethanol is a well-established method for the preparation of sodium ethoxide. This process involves the displacement of the hydroxyl proton of the alcohol by the sodium metal in a single displacement reaction. The reaction is highly exothermic, releasing significant heat, and produces hydrogen gas as a byproduct.[1]

The balanced chemical equation for this reaction is:

2 Na(s) + 2 CH₃CH₂OH(l) → 2 CH₃CH₂ONa(s/solv) + H₂(g)[1]

The reaction proceeds steadily when a small piece of sodium is added to ethanol, resulting in the formation of a colorless solution of sodium ethoxide.[2] If the resulting solution is evaporated, solid sodium ethoxide can be obtained as a white to yellowish powder.[2][3][4]

Below is a diagram illustrating the fundamental reaction pathway.

References

Methodological & Application

The Role of Sodium Ethoxide in the Synthesis of Substituted Pyridines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Sodium ethoxide (NaOEt), a strong alkoxide base, serves as a versatile and effective reagent in the synthesis of substituted pyridines, a class of heterocyclic compounds of paramount importance in pharmaceuticals, agrochemicals, and materials science. Its utility is demonstrated in classical named reactions for pyridine (B92270) ring formation and in nucleophilic substitution reactions on pre-existing pyridine scaffolds. This document provides detailed application notes and experimental protocols for the use of sodium ethoxide in the synthesis of a variety of substituted pyridines.

Nucleophilic Aromatic Substitution on Halopyridines

Sodium ethoxide is a potent nucleophile for the synthesis of ethoxypyridines from their corresponding halopyridine precursors via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is particularly efficient for halopyridines activated by electron-withdrawing groups. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times.[1][2]

Application: Synthesis of 2-Ethoxy-5-bromopyridine

A notable example is the synthesis of 2-ethoxy-5-bromopyridine from 2,5-dibromopyridine (B19318). The reaction proceeds with high regioselectivity, with the ethoxy group displacing the bromine atom at the more electrophilic C2 position.

Table 1: Reaction Data for the Synthesis of 2-Ethoxy-5-bromopyridine [2]

| Reactant | Reagent | Solvent | Method | Reaction Time | Temperature | Yield |

| 2,5-Dibromopyridine | Sodium Ethoxide | Ethanol (B145695) | Microwave | Not Specified | Not Specified | ~90% |

Experimental Protocol: Synthesis of 2-Ethoxy-5-bromopyridine[1][2]

-

In situ Preparation of Sodium Ethoxide: In a microwave-safe vial under a nitrogen atmosphere, dissolve sodium metal (3.3 equivalents) in freshly distilled ethanol at 0°C (ice-cold water bath).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 2,5-dibromopyridine (1.0 equivalent).

-

Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave heating. Optimal time and temperature may need to be determined empirically but high conversion is achieved under these conditions.

-

Work-up: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification: The combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford 2-ethoxy-5-bromopyridine.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[3] While traditionally carried out with ammonia (B1221849) or ammonium (B1175870) acetate, sodium ethoxide can be employed as a strong base to facilitate the condensation steps.[4]

Application: Synthesis of Diethyl 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This reaction involves the condensation of two equivalents of ethyl acetoacetate (B1235776), one equivalent of formaldehyde (B43269), and a nitrogen source, in this case, facilitated by sodium ethoxide in ethanol.

Table 2: Reagents for Hantzsch Synthesis

| Reactant 1 | Reactant 2 | Nitrogen Source Facilitator | Solvent | Product |

| Ethyl Acetoacetate (2 eq.) | Formaldehyde (1 eq.) | Ethanolic Sodium Ethoxide | Ethanol | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Experimental Protocol: Hantzsch Pyridine Synthesis

-

Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (2.0 equivalents) and formaldehyde (1.0 equivalent) in anhydrous ethanol.

-

Addition of Base: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture with stirring.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and the dihydropyridine (B1217469) product often precipitates. The solid can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude dihydropyridine can be purified by recrystallization from a suitable solvent like ethanol.

-

Aromatization (Optional): The isolated dihydropyridine can be oxidized to the corresponding pyridine derivative using a variety of oxidizing agents, such as nitric acid, chromium trioxide, or manganese dioxide.[3]

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a classical method for the preparation of 2-pyridones. It involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base. While traditionally ammonia or other bases are used, sodium ethoxide can effectively catalyze this reaction.

Application: Synthesis of Substituted 2-Pyridones

This reaction provides access to highly functionalized pyridones, which are valuable intermediates in medicinal chemistry.

Table 3: General Reactants for Guareschi-Thorpe Synthesis

| Reactant 1 | Reactant 2 | Base | Product |

| β-Ketoester | Cyanoacetamide | Sodium Ethoxide | Substituted 2-Pyridone |

Experimental Protocol: Guareschi-Thorpe Synthesis

-

Reaction Setup: In a suitable flask, dissolve the β-ketoester (1.0 equivalent) and cyanoacetamide (1.0 equivalent) in anhydrous ethanol.

-

Addition of Base: Add a solution of sodium ethoxide in ethanol to the mixture with stirring.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to drive the condensation and cyclization. The reaction progress should be monitored by TLC.

-

Work-up: After completion, the reaction is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure. The residue is then acidified, often with acetic acid, to precipitate the 2-pyridone.

-

Purification: The crude product is collected by filtration, washed with water and a cold solvent, and can be further purified by recrystallization.

Conclusion

Sodium ethoxide is a valuable and versatile base for the synthesis of substituted pyridines. It can be effectively employed in both the construction of the pyridine ring through classical condensation reactions and in the functionalization of pre-existing pyridine scaffolds via nucleophilic aromatic substitution. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of a wide array of substituted pyridines for various applications in drug discovery and materials science. It is important to note that reaction conditions may require optimization for specific substrates to achieve maximum yields.

References

Application Notes and Protocols for Sodium Ethoxide Catalyzed Biodiesel Production from Waste Cooking Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodiesel, a renewable and biodegradable fuel, is a promising alternative to conventional petroleum-based diesel. It is primarily composed of fatty acid alkyl esters and can be produced from various feedstocks, including vegetable oils, animal fats, and waste cooking oil (WCO). The use of WCO as a feedstock is particularly advantageous as it reduces the cost of biodiesel production and addresses the environmental challenge of waste oil disposal. The transesterification of triglycerides in WCO with a short-chain alcohol in the presence of a catalyst is the most common method for biodiesel production.

Sodium ethoxide (NaOEt) is a potent alkaline catalyst that can significantly accelerate the transesterification reaction, leading to high yields of fatty acid ethyl esters (FAEEs), or biodiesel.[1] This document provides detailed application notes and experimental protocols for the use of sodium ethoxide as a catalyst in the production of biodiesel from waste cooking oil.

Principle of Transesterification

The core of biodiesel production is the transesterification reaction, where triglycerides react with an alcohol (in this case, ethanol) in the presence of a catalyst (sodium ethoxide) to produce fatty acid ethyl esters (biodiesel) and glycerol (B35011). The overall reaction is a sequence of three reversible reactions where triglycerides are converted to diglycerides, then to monoglycerides, and finally to glycerol, with one molecule of fatty acid ethyl ester being produced at each step.

Data Presentation

The following tables summarize quantitative data from various studies on biodiesel production from waste cooking oil using alkoxide catalysts. While specific data for sodium ethoxide with WCO is limited, data from similar systems using sodium methoxide (B1231860) (formed from sodium hydroxide (B78521) and methanol) are included for comparative purposes, as the reaction principles are analogous.

Table 1: Optimal Reaction Conditions for Biodiesel Production

| Parameter | Value | Feedstock | Catalyst | Alcohol | Reference |

| Catalyst Concentration | 1.6 wt.% | Sunflower Oil | Sodium Ethoxide | Ethanol (B145695) | [2] |

| Alcohol to Oil Ratio | 25 v/v% | Sunflower Oil | Sodium Ethoxide | Ethanol | [2] |

| Reaction Temperature | 55 °C | Sunflower Oil | Sodium Ethoxide | Ethanol | [2] |

| Catalyst to Oil Volume Ratio | 4:100 %v/v | Used Vegetable Oil | Sodium Methoxide | Ethanol | [3] |

| Ethanol to Oil Volume Ratio | 35:100 %v/v | Used Vegetable Oil | Sodium Methoxide | Ethanol | [3] |

| Reaction Temperature | 65 °C | Used Vegetable Oil | Sodium Methoxide | Ethanol | [3] |

| Reaction Time | 75 min | Used Vegetable Oil | Sodium Methoxide | Ethanol | [3] |

| Methanol to Oil Molar Ratio | 6:1 | Waste Cooking Oil | Sodium Hydroxide | Methanol | [4] |

| Catalyst Concentration | 0.7 wt.% | Waste Cooking Oil | Potassium Hydroxide | Methanol | [4] |

| Reaction Temperature | 60 °C | Waste Cooking Oil | Sodium Hydroxide | Methanol | [5] |

| Reaction Time | 60 min | Waste Cooking Oil | Sodium Hydroxide | Methanol | [5] |

Table 2: Biodiesel Yield under Various Conditions

| Feedstock | Catalyst | Catalyst Conc. | Alcohol | Alcohol/Oil Ratio | Temperature | Time | Biodiesel Yield | Reference |

| Sunflower Oil | Sodium Ethoxide | 1.6 wt.% | Ethanol | 25 v/v% | 55 °C | 120 min | 100% (ethyl esters) | [2] |

| Used Vegetable Oil | Sodium Methoxide | 4:100 %v/v | Ethanol | 35:100 %v/v | 65 °C | 75 min | 84% (FAEE) + 16% (FAME) | [3] |

| Waste Cooking Oil | Sodium Hydroxide | 1 wt.% | Methanol | 1:6 (w/w) | 60 °C | 60 min | 64.16% | [5] |

| Waste Cooking Oil | Potassium Hydroxide | 0.7 wt.% | Methanol | 6:1 (molar) | - | - | 92.6% | [4] |

| Waste Cooking Oil | CaO Nano-catalyst | 1 wt.% | Methanol | 1:8 (molar) | 50 °C | 90 min | 96% | [6] |

Experimental Protocols